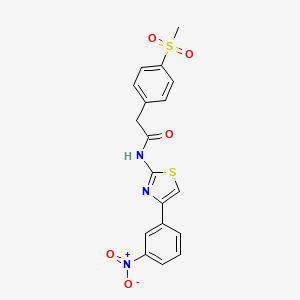

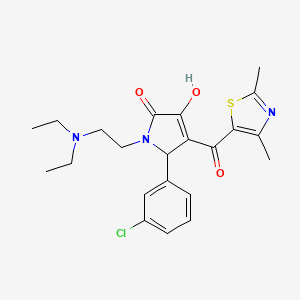

N-((1-cyclopentylpiperidin-4-yl)methyl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

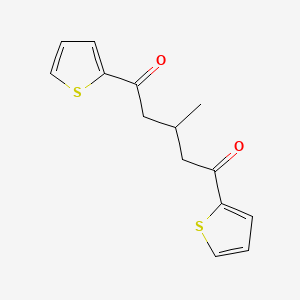

The molecular structure of this compound would likely include a benzene ring substituted with a sulfonamide group and a methyl group. The sulfonamide group would be linked to a piperidine ring, which is in turn linked to a cyclopentyl group.Chemical Reactions Analysis

Sulfonamides, such as this compound, are known to undergo a variety of chemical reactions. They can act as bases, forming salts with strong acids, or as acids, forming salts with strong bases . They can also undergo hydrolysis under certain conditions .Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis and characterization of sulfonamide molecules, providing insights into their structural properties through spectroscopic tools and computational studies. This research contributes to understanding the molecular structure and potential applications of such compounds in various scientific fields (Murthy et al., 2018).

Biological Activity

Research on mixed-ligand copper(II)-sulfonamide complexes highlighted their interaction with DNA, genotoxicity, and anticancer activity, suggesting the potential therapeutic applications of sulfonamide derivatives in treating cancer (González-Álvarez et al., 2013).

Chemical Synthesis

Another study presented a novel synthesis method for benzonitriles using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent, demonstrating the compound's utility in the efficient creation of pharmaceutical intermediates (Anbarasan et al., 2011).

Molecular Probes

A new fluorescent probe based on a sulfonamide derivative was developed for the selective detection of glutathione and cysteine in living cells, showcasing the application of sulfonamide compounds in biochemical and medical research (Wei et al., 2013).

Antimicrobial and Anticancer Research

Several studies have explored the antimicrobial and anticancer properties of sulfonamide derivatives, indicating their potential as therapeutic agents against various diseases. For example, research on dibenzensulfonamides demonstrated their ability to induce apoptosis and autophagy pathways in cancer cells, as well as their carbonic anhydrase inhibitory effects, which could lead to new cancer treatments (Gul et al., 2018).

Future Directions

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2S/c1-15-5-4-8-18(13-15)23(21,22)19-14-16-9-11-20(12-10-16)17-6-2-3-7-17/h4-5,8,13,16-17,19H,2-3,6-7,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQZKGDHGBXMED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2772369.png)

![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid](/img/structure/B2772375.png)

![2-[6-(2-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2772376.png)

![2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B2772377.png)

![4-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2772378.png)

![Tert-butyl 6-(2-methyl-1,2,4-triazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2772379.png)

![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2772381.png)